9h-Carbazol-9-ylmethyl acetate
Overview
Description
9h-Carbazol-9-ylmethyl acetate is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9h-Carbazol-9-ylmethyl acetate typically involves the acetylation of 9h-carbazol-9-ylmethanol. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 9h-Carbazol-9-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it back to 9h-carbazol-9-ylmethanol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: 9h-Carbazol-9-ylmethanol.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
9h-Carbazol-9-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 9h-Carbazol-9-ylmethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
9h-Carbazole: The parent compound, known for its photochemical stability and charge transport properties.
9h-Fluorene: Another biarylic compound with similar structural features and applications.
Dibenzothiophene: A sulfur-containing analog with comparable stability and reactivity.
Uniqueness: 9h-Carbazol-9-ylmethyl acetate stands out due to its unique combination of stability, reactivity, and versatility in functionalization. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
carbazol-9-ylmethyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCGCOOLSCNKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299715 | |
Record name | 9h-carbazol-9-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6510-71-0 | |
Record name | NSC132289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9h-carbazol-9-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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